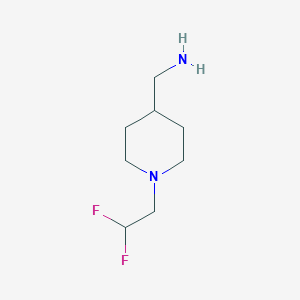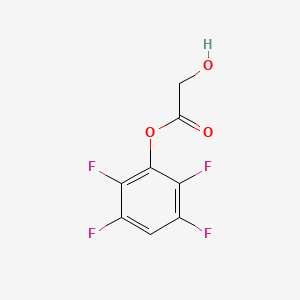
2,3,5,6-Tetrafluorophenyl hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a 2-hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 2-hydroxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-hydroxyacetate moiety can be oxidized to form a carbonyl group, resulting in the formation of 2,3,5,6-tetrafluorophenyl glycolate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2,3,5,6-tetrafluorophenyl 2-hydroxyethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products:
Oxidation: 2,3,5,6-Tetrafluorophenyl glycolate.
Reduction: 2,3,5,6-Tetrafluorophenyl 2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 2-hydroxyacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluorophenyl 2-hydroxyacetate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active 2,3,5,6-tetrafluorophenol and 2-hydroxyacetic acid. The tetrafluorophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyacetate moiety can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorophenyl acetate: Similar structure but lacks the hydroxyl group on the acetate moiety.
2,3,5,6-Tetrafluorophenyl glycolate: Contains a glycolate moiety instead of a hydroxyacetate moiety.
2,3,5,6-Tetrafluorophenyl 2-hydroxyethanol: The ester group is reduced to an alcohol.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
225512-38-9 |
|---|---|
Molecular Formula |
C8H4F4O3 |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2-hydroxyacetate |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-5(14)2-13/h1,13H,2H2 |
InChI Key |
UGSGQPSBYNIENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B12985081.png)
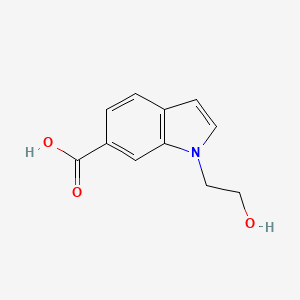
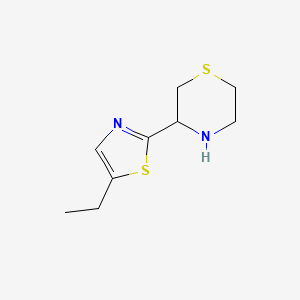
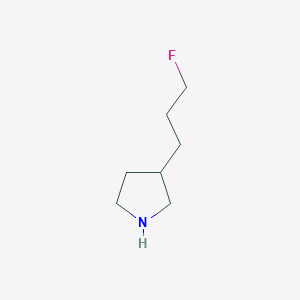
![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
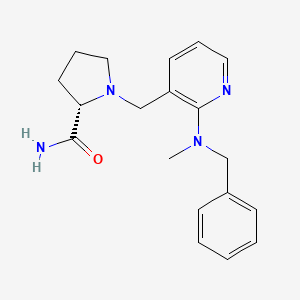
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)

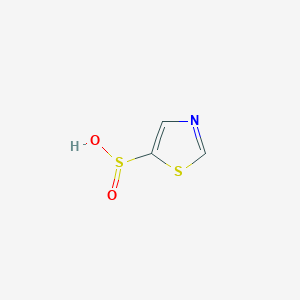
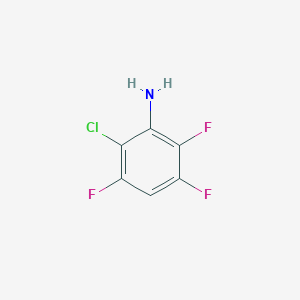
![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
![(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B12985140.png)
